Physicochemical Property Profile vs. Non-Hydroxylated Analog
The presence of the C6-hydroxyl group significantly alters the physicochemical profile compared to the non-hydroxylated analog, 1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one. The target compound has a higher topological polar surface area and a lower lipophilicity, which directly impacts solubility and permeability predictions [1], [2].
| Evidence Dimension | Polar Surface Area & Lipophilicity |
|---|---|
| Target Compound Data | TPSA = 52.6 Ų; XLogP3-AA = 0.9 |
| Comparator Or Baseline | 1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one (TPSA = 35.6 Ų; XLogP3-AA = 1.3) [2] |
| Quantified Difference | TPSA higher by 17 Ų; XLogP lower by 0.4 units |
| Conditions | Computed by PubChem (Cactvs 3.4.8.18 / XLogP3 3.0) [1], [2] |
Why This Matters
The higher TPSA and lower lipophilicity of the target compound predict better aqueous solubility and a distinct pharmacokinetic profile, making it a preferred scaffold when optimizing for bioavailability.
- [1] PubChem. 1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one. PubChem CID 84023378. Accessed May 2026. View Source
- [2] PubChem. 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one. PubChem CID 22755191. Accessed May 2026. View Source
